molecular formula C10H20O2 B8484477 1,1-Dimethoxycyclooctane

1,1-Dimethoxycyclooctane

Cat. No.: B8484477
M. Wt: 172.26 g/mol
InChI Key: WGTVUZCNFPAFOO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1,1-Dimethoxycyclooctane is a cyclic acetal derived from cyclo-octanone, featuring two methoxy (-OCH₃) groups attached to the same carbon atom within an eight-membered ring. Its synthesis involves the reaction of cyclo-octanone with methanol under acidic conditions, yielding the compound in 82% efficiency . The molecular formula is C₁₀H₂₀O₂ (calculated molecular weight: 172.26 g/mol), with the cyclic structure conferring unique steric and electronic properties. Key spectral data includes a singlet at δ 3.14 ppm in its ¹H NMR spectrum, corresponding to the six equivalent protons of the two methoxy groups . This compound’s stability and reactivity are influenced by its cyclic acetal functionality, making it valuable in organic synthesis as a protecting group or intermediate.

Properties

Molecular Formula

C10H20O2

Molecular Weight

172.26 g/mol

IUPAC Name

1,1-dimethoxycyclooctane

InChI

InChI=1S/C10H20O2/c1-11-10(12-2)8-6-4-3-5-7-9-10/h3-9H2,1-2H3

InChI Key

WGTVUZCNFPAFOO-UHFFFAOYSA-N

Canonical SMILES

COC1(CCCCCCC1)OC

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Similar Compounds

1,1-Dimethylcyclooctane

  • Molecular Formula : C₁₀H₂₀
  • Molecular Weight : 140.27 g/mol
  • Key Differences :
    • Lacks oxygen atoms, resulting in lower polarity and reduced solubility in polar solvents compared to 1,1-Dimethoxycyclooctane.
    • The absence of methoxy groups eliminates acetal-specific reactivity, such as acid-catalyzed hydrolysis.

1-Ethoxyoctane

  • Molecular Formula : C₁₀H₂₂O
  • Molecular Weight : 158.28 g/mol
  • Functional Groups: Linear mono-ether.
  • Key Differences :
    • Linear structure vs. cyclic acetal, leading to differences in boiling points (lower for linear ethers due to weaker intermolecular forces).
    • Susceptible to cleavage under acidic or oxidative conditions, unlike the more stable cyclic acetal.

4,4-Dimethoxyheptane

  • Molecular Formula : C₉H₂₀O₂
  • Molecular Weight : 160.25 g/mol
  • Functional Groups : Linear dimethoxy ether.
  • Key Differences: Synthesized in 74% yield, slightly lower than this compound (82%) under similar conditions .

1,1-Dimethoxyacetone

  • Molecular Formula : C₅H₁₀O₃
  • Molecular Weight : 118.13 g/mol
  • Functional Groups : Acyclic acetal with a ketone backbone.
  • Key Differences: Higher oxygen content and polarity due to the ketone-derived structure.

1,4-Dimethylcyclooctane

  • Molecular Formula : C₁₀H₂₀
  • Molecular Weight : 140.27 g/mol
  • Functional Groups : Hydrocarbon isomer.
  • Key Differences :
    • Structural isomerism alters physical properties (e.g., melting point) due to differing ring strain and symmetry.

Data Table: Comparative Analysis of this compound and Analogues

Compound Molecular Formula Molecular Weight (g/mol) Functional Groups Synthesis Yield ¹H NMR (Methoxy δ, ppm)
This compound C₁₀H₂₀O₂ 172.26 Cyclic acetal 82% 3.14 (s, 6H)
4,4-Dimethoxyheptane C₉H₂₀O₂ 160.25 Linear dimethoxy ether 74% 3.14 (s, 6H)
1-Ethoxyoctane C₁₀H₂₂O 158.28 Linear ether N/A Not reported
1,1-Dimethylcyclooctane C₁₀H₂₀ 140.27 Hydrocarbon N/A Not reported
1,1-Dimethoxyacetone C₅H₁₀O₃ 118.13 Acyclic acetal N/A Not reported

Research Findings and Discussion

  • Structural Impact on Reactivity : The cyclic acetal structure of this compound enhances stability against hydrolysis compared to linear ethers like 1-Ethoxyoctane .
  • Synthetic Efficiency : Higher yield (82%) for this compound compared to 4,4-Dimethoxyheptane (74%) suggests favorable cyclization kinetics under the reaction conditions .
  • Spectroscopic Consistency : Identical methoxy ¹H NMR shifts in cyclic and linear dimethoxy compounds (δ 3.14 ppm ) indicate similar electronic environments for the -OCH₃ groups, despite structural differences .
  • Polarity and Applications : The presence of two oxygen atoms in this compound increases its polarity, making it suitable for use in polar reaction media or as a solvent modifier.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.